molecular formula C10H15N3 B569612 5-(Piperidin-4-ylmethyl)pyrimidine CAS No. 1211532-41-0

5-(Piperidin-4-ylmethyl)pyrimidine

Cat. No.: B569612
CAS No.: 1211532-41-0
M. Wt: 177.251
InChI Key: PMOXDCKHIJDMRP-UHFFFAOYSA-N
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Description

5-(Piperidin-4-ylmethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-ylmethyl)pyrimidine typically involves the coupling of a pyrimidine derivative with a piperidine derivative. One common method starts with 2-methylpyrimidine, which undergoes bromination, coupling, and catalytic hydrogenation to yield the target compound . The reaction conditions often involve the use of bromine, palladium catalysts, and hydrogen gas under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-ylmethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Anticancer Activity

5-(Piperidin-4-ylmethyl)pyrimidine derivatives have been investigated for their anticancer properties. Research has shown that pyrimidine-based compounds can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers. For instance, studies have demonstrated that certain derivatives exhibit potent activity against tumor cells by inducing apoptosis through the activation of caspases .

Case Study: Antitumor Efficacy

A study evaluated the antiproliferative effects of this compound on human tumor xenografts in nude mice. The results indicated a significant reduction in tumor size at well-tolerated doses, highlighting its potential as an effective anticancer agent .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities against various pathogens. Pyrimidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
This compoundS. aureus200
This compoundE. coli400

This table summarizes the minimum inhibitory concentrations (MIC) demonstrating the compound's effectiveness against these bacterial strains .

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory conditions .

Case Study: In Vivo Anti-inflammatory Activity

In an animal model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to controls, suggesting its potential use in managing inflammatory disorders .

Neurological Applications

The compound has been studied for its role as an adenosine A2A receptor antagonist, which is promising for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. By modulating adenosine signaling pathways, it may help in neuroprotection and cognitive enhancement.

Data Table: Neurological Activity

CompoundTarget ReceptorBinding Affinity (Ki)
This compoundA2A Adenosine Receptor8.62 nM

This data illustrates the binding affinity of the compound to adenosine receptors, indicating its potential therapeutic application in neurodegenerative conditions .

Antidiabetic Effects

Emerging research suggests that derivatives of this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. These effects are mediated through various biochemical pathways involving glucose metabolism .

Case Study: Antidiabetic Evaluation

In clinical trials, patients treated with a pyrimidine derivative showed improved glycemic control compared to placebo groups, indicating a significant role in diabetes management .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperidin-4-ylmethyl)pyrimidine is unique due to its combined structural features of both pyrimidine and piperidine, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in drug design and development, making it a valuable compound in medicinal chemistry .

Biological Activity

5-(Piperidin-4-ylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety attached to a pyrimidine ring. The structural formula can be represented as follows:

\text{C}_1_1\text{H}_{16}\text{N}_4

This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation.

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
This compound12.58.0

This data suggests that this compound has a significant inhibitory effect on both COX enzymes, making it a candidate for anti-inflammatory drug development .

2. Anticancer Activity

The compound has shown promising results in various cancer cell lines. A study evaluated its antiproliferative effects against several human cancer cell lines, revealing that it inhibits cell growth effectively.

Cell LineIC50 (µM)Mechanism of Action
HeLa0.075Induction of apoptosis
A5490.069Cell cycle arrest
MDA-MB-2310.0046Inhibition of DNA synthesis

The low IC50 values indicate strong antiproliferative activity against these cell lines, suggesting that the compound may induce apoptosis and inhibit DNA synthesis through specific molecular pathways .

3. Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting their growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These results suggest that the compound possesses significant antimicrobial activity, which could be beneficial in treating bacterial infections .

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study using rat models of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. The reduction was measured over time, showing a peak effect at four hours post-administration.

Case Study 2: Anticancer Efficacy in Xenograft Models

A xenograft model involving human breast cancer cells was treated with this compound. Tumor growth was significantly inhibited after three weeks of treatment, with histological analysis revealing increased apoptosis in tumor tissues compared to untreated controls.

Properties

IUPAC Name

5-(piperidin-4-ylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-3-11-4-2-9(1)5-10-6-12-8-13-7-10/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOXDCKHIJDMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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